molecular formula C13H17ClN2O2 B2827425 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride CAS No. 2126162-86-3

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride

Cat. No.: B2827425
CAS No.: 2126162-86-3
M. Wt: 268.74
InChI Key: IPKQRLONHCXSCT-UHFFFAOYSA-N
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Description

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo[f][1,4]oxazepine and a piperidinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzo[f][1,4]oxazepine derivatives through a cyclization process . Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven, which offers a rapid and efficient synthesis route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine oxides, while reduction could produce various reduced derivatives of the original compound. Substitution reactions would result in the replacement of specific functional groups with new ones introduced by the nucleophiles.

Scientific Research Applications

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act on calcium channels, influencing cellular calcium levels and thereby affecting various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for research and development.

Properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKQRLONHCXSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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